molecular formula C8H8N4S B2776250 1H-indazol-4-ylthiourea CAS No. 54768-44-4

1H-indazol-4-ylthiourea

Cat. No.: B2776250
CAS No.: 54768-44-4
M. Wt: 192.24
InChI Key: YOIVTJPUQKBFBU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-indazol-4-ylthiourea typically involves the reaction of 4-aminoindazole with isothiocyanates. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1H-indazol-4-ylthiourea can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the development of new materials.

    Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.

    Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1H-indazol-4-ylthiourea can be compared with other indazole derivatives and thiourea compounds:

This compound stands out due to its unique combination of the indazole and thiourea moieties, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

1H-indazol-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-8(13)11-6-2-1-3-7-5(6)4-10-12-7/h1-4H,(H,10,12)(H3,9,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIVTJPUQKBFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327829
Record name 1H-indazol-4-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824408
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54768-44-4
Record name 1H-indazol-4-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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